

A Comparative Structural Analysis of Silicon Disulfide (SiS₂) and Silicon Dioxide (SiO₂)

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Compound of Interest

Compound Name: *Silicon disulfide*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the structures of **silicon disulfide** (SiS₂) and silicon dioxide (SiO₂). The information presented is supported by experimental data to offer an objective overview for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The following table summarizes key physical and structural properties of SiS₂ and various polymorphs of SiO₂.

Property	Silicon Disulfide (SiS ₂)	Silicon Dioxide (SiO ₂) (α-Quartz)	Silicon Dioxide (SiO ₂) (β-Cristobalite)
Molar Mass	92.22 g/mol [1]	60.08 g/mol	60.08 g/mol
Appearance	White to grey/brown crystalline solid[2]	Colorless, transparent crystals[3]	Colorless or white crystals[3]
Density	1.853 g/cm ³ (orthorhombic)[2], 2.02 g/cm ³ [4], 2.28 g/cm ³ (tetragonal)[5]	2.648 g/cm ³ [3]	2.318 g/cm ³ [3]
Melting Point	1090 °C (sublimes)[2] [6][7]	1713 °C (amorphous)	1713 °C
Boiling Point	N/A (sublimes)	2950 °C	2950 °C
Crystal Structure	Orthorhombic (Ibam), Tetragonal (I-42d)[2] [5]	Trigonal (P3 ₂ 21)	Cubic (Fd-3m)
Coordination Geometry	Tetrahedral (SiS ₄)[2] [5]	Tetrahedral (SiO ₄)	Tetrahedral (SiO ₄)
Bonding Network	1D chains of edge-sharing tetrahedra[2]	3D network of corner-sharing tetrahedra	3D network of corner-sharing tetrahedra
Si-X Bond Length	2.14 Å (Si-S, tetragonal)[5]	1.61 Å (Si-O)	1.54 Å (Si-O)[8]
X-Si-X Bond Angle	~109.5° (tetrahedral)	~109.5° (tetrahedral)	~109.5° (tetrahedral)
Si-X-Si Bond Angle	N/A (edge-sharing)	144°	180° (idealized)[8]
Solubility in Water	Decomposes[2]	Practically insoluble[3]	Practically insoluble

Structural Comparison

The primary structural difference between **silicon disulfide** and silicon dioxide lies in the connectivity of their fundamental building blocks. Both compounds are based on a central

silicon atom tetrahedrally coordinated to four chalcogen atoms (sulfur in SiS_2 and oxygen in SiO_2). However, the way these tetrahedra are linked dictates their macroscopic structures and properties.

Silicon Dioxide (SiO_2): A Three-Dimensional Network

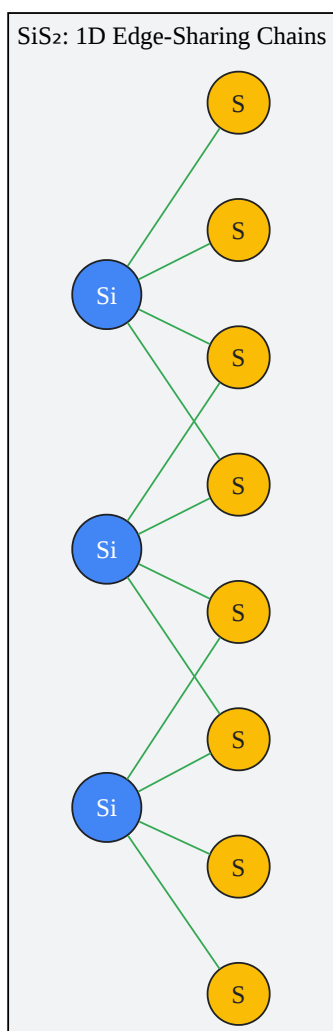
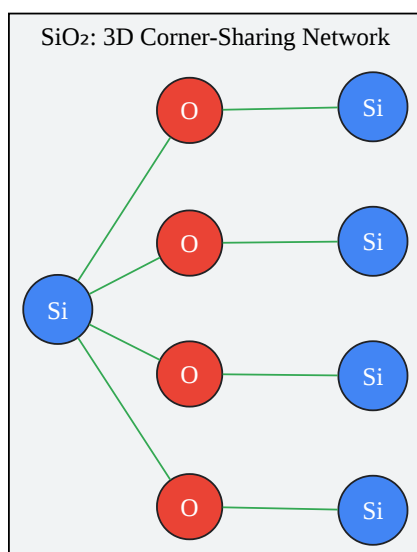
In its common crystalline forms, such as quartz and cristobalite, SiO_2 forms a vast three-dimensional network.^[8] Each silicon atom is bonded to four oxygen atoms, and each oxygen atom acts as a bridge, connecting two silicon atoms (corner-sharing). This arrangement results in a strong, rigid, and chemically inert structure with a high melting point. The Si-O-Si bond angle is a flexible parameter, varying between different polymorphs, which gives rise to the diverse crystalline and amorphous forms of silica.

Silicon Disulfide (SiS_2): A One-Dimensional Polymeric Chain

In contrast, **silicon disulfide** forms a one-dimensional polymeric structure.^[2] The SiS_4 tetrahedra share edges, with each silicon atom being bridged to two other silicon atoms by two sulfur atoms. This results in long, fibrous chains that are held together by weaker van der Waals forces. Consequently, SiS_2 has a lower melting point (it sublimes) and is more reactive, readily hydrolyzing in the presence of water to produce silicon dioxide and hydrogen sulfide.^[9]

Structural Visualization

The following diagrams, generated using the DOT language, illustrate the fundamental difference in the connectivity of the tetrahedral units in SiS_2 and SiO_2 .



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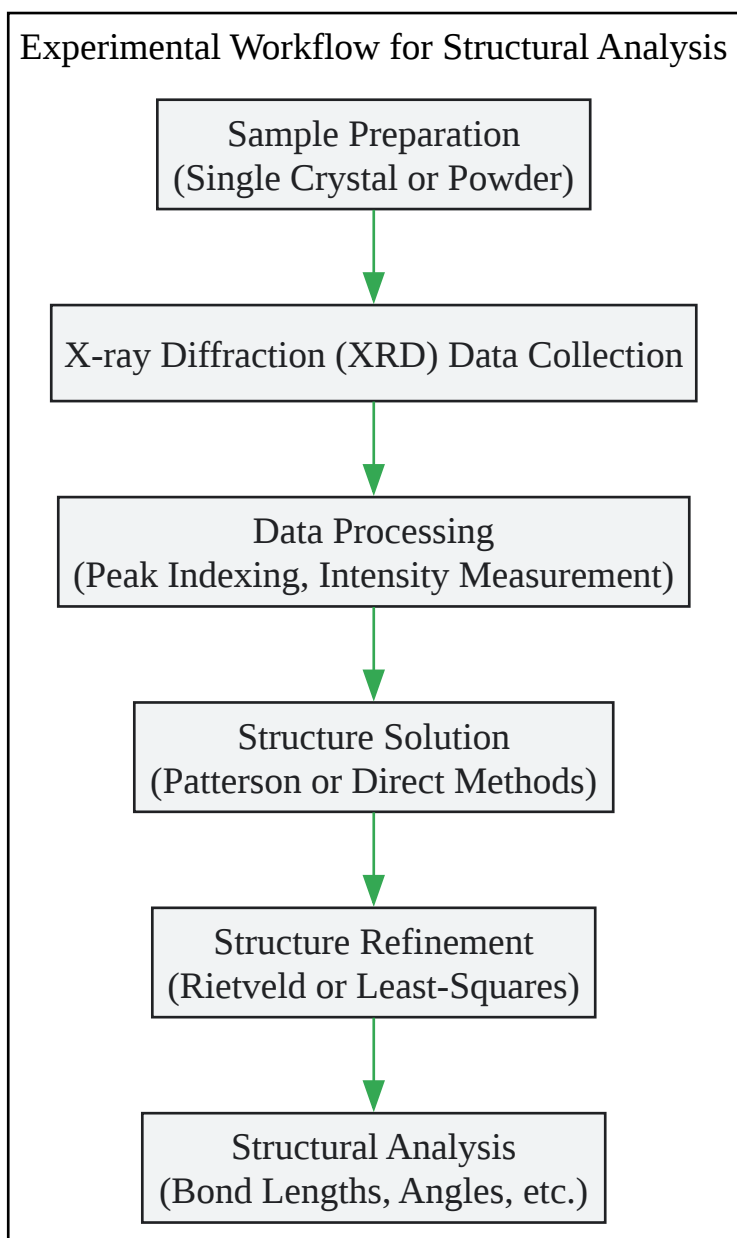
Caption: Structural comparison of SiS₂ and SiO₂.

Experimental Protocols

The determination of the crystal structures of SiS_2 and SiO_2 primarily relies on X-ray diffraction (XRD) techniques. Both single-crystal and powder XRD methods are employed to elucidate the atomic arrangement, bond lengths, and bond angles.

General Experimental Workflow for Structural Characterization

The following diagram outlines the general workflow for the structural characterization of crystalline materials like SiS_2 and SiO_2 .



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